![molecular formula C16H26BrNO4S B12203836 [(4-Bromo-2,5-dimethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine](/img/structure/B12203836.png)
[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine
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Overview
Description
(4-Bromo-2,5-dimethoxyphenyl)sulfonylamine is a complex organic compound with a unique structure that includes a brominated aromatic ring, methoxy groups, and a sulfonyl amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-dimethoxyphenyl)sulfonylamine typically involves multiple steps, starting with the bromination of 2,5-dimethoxyphenyl compounds. The brominated intermediate is then subjected to sulfonylation reactions to introduce the sulfonyl group. Finally, the amine group is introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,5-dimethoxyphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(4-Bromo-2,5-dimethoxyphenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2,5-dimethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The brominated aromatic ring and methoxy groups contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]morpholine
- [(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]piperidine
Uniqueness
(4-Bromo-2,5-dimethoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H26BrNO4S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-bromo-2,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H26BrNO4S/c1-15(2,3)10-16(4,5)18-23(19,20)14-9-12(21-6)11(17)8-13(14)22-7/h8-9,18H,10H2,1-7H3 |
InChI Key |
DJFUQAMRECDMNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Origin of Product |
United States |
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